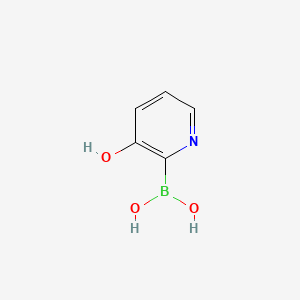

(3-Hydroxypyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(3-hydroxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZVHMGMYUHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694446 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245942-28-2 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Hydroxypyridin-2-yl)boronic Acid

Abstract

(3-Hydroxypyridin-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a boronic acid moiety ortho to a hydroxyl group on a pyridine ring, makes it an invaluable synthon for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The synthesis of this reagent, however, is not without its challenges, necessitating careful control of regioselectivity and functional group compatibility. This guide provides an in-depth analysis of the prevalent synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to enable researchers to confidently and efficiently produce this valuable compound.

Introduction: The Strategic Importance of (3-Hydroxypyridin-2-yl)boronic Acid

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their stability, low toxicity, and versatile reactivity.[1][2] In the pharmaceutical landscape, the incorporation of the boronic acid functional group has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][3]

(3-Hydroxypyridin-2-yl)boronic acid, specifically, serves as a crucial intermediate. The pyridine core is a common motif in bioactive molecules, and the ortho-hydroxy and boronic acid groups provide strategic handles for further functionalization. This arrangement is particularly powerful for creating ligands that can chelate metals or form specific hydrogen bond interactions with biological targets. The demand for robust and scalable synthetic routes is therefore driven by its increasing application in the synthesis of novel therapeutic agents.[4][5]

Core Synthetic Strategies

The synthesis of (3-Hydroxypyridin-2-yl)boronic acid primarily revolves around the regioselective introduction of a boron moiety at the C-2 position of the 3-hydroxypyridine scaffold. The directing effect of the hydroxyl group is a key mechanistic feature leveraged in the most successful approaches. The predominant and most reliable method is Directed ortho-Metalation (DoM) followed by borylation.

Pathway 1: Directed ortho-Metalation (DoM) of 3-Hydroxypyridine

Directed ortho-metalation is a powerful strategy that utilizes a functional group (the directing metalation group, or DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent.[6][7] The resulting organolithium species is then trapped with an electrophile. In the case of 3-hydroxypyridine, the hydroxyl group (or its corresponding alkoxide) acts as an effective DMG.

Causality of Experimental Choices:

-

Directing Group: The hydroxyl group of 3-hydroxypyridine is acidic and will be deprotonated by the strong base first, forming a lithium alkoxide. This alkoxide then coordinates the lithium cation from the organolithium base, positioning it in proximity to the C-2 proton. This chelation effect, known as a complex-induced proximity effect (CIPE), dramatically increases the acidity of the C-2 proton, ensuring highly regioselective deprotonation at this site over other positions on the ring.[7][8]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyridine ring without engaging in side reactions like nucleophilic addition to the ring. Lithium diisopropylamide (LDA) is an ideal choice. It is a very strong base capable of C-H deprotonation, but its steric bulk prevents it from acting as a nucleophile. Using alkyllithiums like n-BuLi can sometimes lead to competing nucleophilic addition.[8]

-

Borylating Agent: Trialkyl borates, such as triisopropyl borate B(OiPr)₃, are excellent electrophiles for trapping the newly formed aryllithium species. The boron atom is Lewis acidic and readily accepts the nucleophilic attack from the lithiated pyridine. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Caption: Directed ortho-metalation and borylation of 3-hydroxypyridine.

This protocol is a representative procedure adapted from established methodologies.[9]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Formation (LDA): Slowly add n-butyllithium (2.5 M in hexanes, 44 mmol, 17.6 mL) to a solution of diisopropylamine (4.45 g, 44 mmol) in anhydrous THF at -78 °C. Stir the resulting solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

-

Deprotonation: Prepare a solution of 3-hydroxypyridine (1.90 g, 20 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. The reaction mixture will typically turn into a colored slurry. Stir for 2 hours at -78 °C to ensure complete metalation.

-

Borylation: Add triisopropyl borate (5.64 g, 30 mmol) dropwise to the reaction mixture at -78 °C. The mixture should be stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is approximately 2-3.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Concentrate the mixture in vacuo to remove the THF.

-

The resulting aqueous solution can be purified by washing with diethyl ether to remove non-polar impurities. The aqueous layer containing the product can then be used directly in subsequent reactions or lyophilized to isolate the crude boronic acid, which often exists in equilibrium with its boroxine form.

-

Alternative and Emerging Pathways

While DoM is the most direct route, other methods have been explored, each with specific advantages and disadvantages.

Pathway 2: Halogen-Metal Exchange

This strategy involves starting with a pre-functionalized pyridine, such as 2-bromo-3-hydroxypyridine. A halogen-metal exchange reaction, typically using an alkyllithium reagent at low temperatures, generates the same lithiated intermediate as in the DoM pathway, which is then trapped with a borate ester.

-

Advantage: The regioselectivity is pre-determined by the position of the halogen, avoiding potential side-reactions if other acidic protons are present.

-

Disadvantage: This adds steps to the overall synthesis, as 2-bromo-3-hydroxypyridine must first be prepared.

Caption: Synthesis via halogen-metal exchange of 2-bromo-3-hydroxypyridine.

Pathway 3: Iridium-Catalyzed C-H Borylation

Transition-metal-catalyzed C-H activation and borylation is a modern and increasingly powerful tool for synthesizing aryl and heteroaryl boronic esters.[10][11] Iridium-based catalysts, in particular, have shown promise. However, the application to pyridines can be challenging.

-

Mechanistic Consideration: The nitrogen lone pair in pyridine can coordinate to the iridium catalyst, potentially inhibiting its catalytic activity.[10][12] Furthermore, regioselectivity can be an issue. For 3-hydroxypyridine, borylation often occurs at positions distal to the basic nitrogen atom, making the direct synthesis of the 2-borylated product challenging without specific directing groups or substitution patterns that sterically or electronically favor the desired position.[11][13] While powerful, this method is generally less regioselective for this specific target compared to DoM.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Pros | Cons |

| Directed ortho-Metalation (DoM) | 3-Hydroxypyridine | LDA, B(OiPr)₃ | High regioselectivity, atom-economical, readily available starting material. | Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions. |

| Halogen-Metal Exchange | 2-Bromo-3-hydroxypyridine | n-BuLi, B(OiPr)₃ | Unambiguous regioselectivity. | Requires multi-step synthesis of the starting material, cryogenic temperatures. |

| Ir-Catalyzed C-H Borylation | 3-Hydroxypyridine | [Ir(cod)Cl]₂, dtbpy, B₂pin₂ | Milder conditions possible, high functional group tolerance. | Catalyst inhibition by pyridine nitrogen, potential for poor regioselectivity, expensive catalyst.[10][12] |

Purification and Characterization

Purifying pyridine boronic acids can be difficult due to their zwitterionic character and propensity to form cyclic anhydride trimers (boroxines).

-

Purification: The crude product obtained after acidic workup is often a mixture of the boronic acid and its boroxine. For many applications, such as subsequent Suzuki couplings, this crude mixture can be used directly without rigorous purification. If high purity is required, recrystallization from water or aqueous alcohol can be attempted, though yields may be low. Alternatively, conversion to a stable pinacol ester by reacting the crude boronic acid with pinacol can facilitate purification by standard column chromatography.[14]

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, although the spectra can be complicated by the presence of the boroxine.

-

Mass Spectrometry: LC-MS is a useful tool to confirm the molecular weight of the desired product (m/z 139.04 for the parent ion).

-

Conclusion

The synthesis of (3-Hydroxypyridin-2-yl)boronic acid is most reliably and directly achieved through the Directed ortho-Metalation (DoM) of 3-hydroxypyridine. This pathway masterfully utilizes the intrinsic chemical properties of the starting material to achieve excellent regiocontrol. While alternative methods like halogen-metal exchange and C-H borylation exist, DoM remains the preferred route for its efficiency and directness. A thorough understanding of the reaction mechanism, particularly the role of the directing group and the need for anhydrous, low-temperature conditions, is paramount for successful synthesis. The protocols and insights provided in this guide equip researchers with the necessary knowledge to produce this critical building block for advancing drug discovery and development programs.

References

- Sadler, S. A., Tajuddin, H., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

- ACS Fall 2025. Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.

-

Beaulieu, F., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry, 72(5), 1588-94. Available at: [Link]

-

Bolliger, J. L., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(10), 3869-83. Available at: [Link]

-

Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618-15630. Available at: [Link]

-

Lv, J., Chen, X., Xue, X., & Shi, Z. (2019). Strategies for directed C–H bond borylation. Nature Communications, 10(1), 5031. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

-

Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses, 81, 89. Available at: [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mykura, R. C. (2021). The lithiation–borylation reaction: in situ IR spectroscopy studies & automation on a batch platform. University of Bristol Research Portal. Available at: [Link]

-

Request PDF. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation in Synthesis. University of Bristol. Available at: [Link]

-

Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. Available at: [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5357. Available at: [Link]

-

Krawczuk, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]

-

Myers, A. G. Research Group. ortho metalation. Harvard University. Available at: [Link]

-

Bentabed-Ababsa, G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Available at: [Link]

-

Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1234. Available at: [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

Meher, N. K., et al. (2024). Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds. Frontiers in Chemistry, 12. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

-

Request PDF. (2002). ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 3. 2, or 3-Halopyridin-4-yl-boronic Acids and Esters. ResearchGate. Available at: [Link]

-

Request PDF. (2012). Synthesis of 2-Heteroaryl-3-hydroxypyridines by Ring Expansion Reactions of 2-Acylfurans with Ammonia. ResearchGate. Available at: [Link]

- Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Durham University. Available at: [Link]

-

Request PDF. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]

- 11. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Stability and degradation of (3-Hydroxypyridin-2-yl)boronic acid

An In-Depth Technical Guide to the Stability and Degradation of (3-Hydroxypyridin-2-yl)boronic Acid

Abstract

(3-Hydroxypyridin-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, prized for its role in constructing complex molecular architectures. However, like many boronic acids, its utility is intrinsically linked to its chemical stability. Degradation can lead to reduced reaction yields, impurity formation, and challenges in analytical characterization and formulation. This guide provides a comprehensive technical overview of the stability and degradation of (3-Hydroxypyridin-2-yl)boronic acid. We will explore the primary degradation pathways—oxidative deboronation and protodeboronation—and analyze how the unique structural features of the hydroxypyridine scaffold influence these processes. Furthermore, this document details the critical factors affecting stability, outlines best practices for handling and storage, and provides validated experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction

Boronic acids have become indispensable reagents in modern chemistry, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their versatility, low toxicity, and the general stability of their derivatives have cemented their role in drug discovery and development.[2][3] (3-Hydroxypyridin-2-yl)boronic acid, in particular, offers a unique combination of a heteroaromatic system and a boronic acid moiety, making it a key intermediate for introducing the hydroxypyridine pharmacophore into target molecules.

The successful application of this reagent, from bench-scale synthesis to process development, hinges on a thorough understanding of its chemical stability. Boronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity.[4] The primary routes of decomposition are oxidative cleavage of the carbon-boron bond and protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It aims to elucidate the mechanisms of degradation, identify the factors that accelerate these processes, and provide actionable strategies and protocols to mitigate instability, ensuring the reliable and effective use of (3-Hydroxypyridin-2-yl)boronic acid.

Core Physicochemical Properties and Their Influence on Stability

The stability of (3-Hydroxypyridin-2-yl)boronic acid is directly governed by its unique electronic and structural characteristics.

-

Structure and Intramolecular Coordination: The defining feature of this molecule is the ortho-positioning of the hydroxyl group relative to the boronic acid on a pyridine ring. This arrangement allows for the potential formation of a five-membered intramolecular coordination complex, a benzoxaborole-like structure. This chelation is critical because it alters the properties of the boron center. By accepting electron density from the hydroxyl oxygen, the boron atom becomes more electron-rich and adopts a more tetrahedral geometry, which can significantly enhance its stability, particularly against oxidation.[6][7][8]

-

Electronic Nature of the Pyridine Ring: The pyridine ring is inherently electron-deficient compared to a benzene ring. This electronic property can influence the rate of protodeboronation, a key degradation pathway. Furthermore, the nitrogen atom's basicity means its protonation state is pH-dependent, which in turn modulates the electronic character of the entire ring system and thus the lability of the C-B bond.

-

Hygroscopicity: Like many boronic acids, this compound can be hygroscopic, readily absorbing moisture from the atmosphere.[9][10] The presence of water can facilitate hydrolytic degradation pathways and the formation of boroxines.

Principal Degradation Pathways

Understanding the specific chemical reactions that lead to the degradation of (3-Hydroxypyridin-2-yl)boronic acid is fundamental to preventing them. The two most significant pathways are oxidative deboronation and protodeboronation.

Oxidative Deboronation

Oxidative deboronation involves the cleavage of the C–B bond and its replacement with a C–O bond, converting the boronic acid into the corresponding phenol (3,2-dihydroxypyridine) and boric acid. This process is typically mediated by reactive oxygen species (ROS) such as hydrogen peroxide or even atmospheric oxygen.[6][7]

The generally accepted mechanism proceeds via the attack of a nucleophilic oxidant on the empty p-orbital of the trigonal boronic acid (or the tetrahedral boronate at higher pH).[6] This is followed by a rate-limiting 1,2-migratory insertion, where the aryl group shifts from the boron to the oxygen atom.[6][7] The resulting borate ester is then rapidly hydrolyzed.

A key insight for (3-Hydroxypyridin-2-yl)boronic acid is that intramolecular coordination with the adjacent hydroxyl group can dramatically slow this process. This coordination reduces the availability of the boron's empty p-orbital and diminishes the electronic driving force for the 1,2-shift, thereby conferring enhanced stability against oxidative degradation compared to boronic acids lacking this structural feature.[5][6][8]

Protodeboronation

Protodeboronation is the substitution of the boronic acid moiety with a hydrogen atom, yielding 3-hydroxypyridine. This reaction can occur under acidic, basic, or even neutral conditions and is a common side reaction in cross-coupling chemistries.[1][11]

-

Acid-Catalyzed Pathway: Under acidic conditions, the reaction is thought to proceed via an electrophilic substitution on the aromatic ring, where a proton attacks the ipso-carbon, leading to the cleavage of the C-B bond.[1]

-

Base-Catalyzed Pathway: Under basic conditions (pH > pKa), the boronic acid exists predominantly as the anionic tetrahedral boronate. The mechanism can be more complex, but for many arylboronic acids, it involves the unimolecular heterolysis of the boronate or a concerted ipso-protonation by a water molecule.[12] The rate is highly dependent on the electronic properties of the aryl group; electron-withdrawing groups typically accelerate the process under basic conditions.

Given the electron-deficient nature of the pyridine ring, (3-Hydroxypyridin-2-yl)boronic acid may be particularly susceptible to base-catalyzed protodeboronation.

Key Factors Influencing Stability

The rate and extent of degradation are not intrinsic properties alone but are heavily influenced by the compound's environment. Control over these factors is key to preserving its integrity.

| Factor | Effect on Stability | Rationale and Field Insights |

| pH | Highly influential | pH dictates the speciation between the neutral trigonal acid and the anionic tetrahedral boronate, which have different susceptibilities to degradation. Protodeboronation rates are often highly pH-dependent.[12] The protonation state of the pyridine nitrogen also changes with pH, altering the ring's electronics. |

| Temperature | Decreases stability | As with most chemical reactions, degradation rates increase with temperature. Thermal stress can promote both protodeboronation and oxidation.[13] Storage at reduced temperatures (e.g., refrigeration) is standard practice.[9] |

| Oxidants | Decreases stability | The presence of atmospheric oxygen, peroxides, or other reactive oxygen species directly promotes oxidative deboronation.[6][14] Handling under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term storage and sensitive applications. |

| Solvents | Influential | Protic solvents (water, alcohols) can participate in protodeboronation.[4] For analytical purposes, dissolving samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before analysis can minimize degradation in solution.[15][16] |

| Light | Potential for degradation | Photolytic degradation can occur, especially for aromatic compounds.[13] Storage in amber vials or protection from light is a prudent measure to prevent the formation of photolytic degradants. |

| Metal Catalysts | Can accelerate degradation | Residual palladium or other transition metals from synthesis can catalyze decomposition pathways, including protodeboronation, which is often an undesired side reaction during cross-coupling.[4] |

Recommended Handling, Storage, and Stabilization Strategies

Adherence to proper handling and storage protocols is the first line of defense against degradation.

Storage Conditions

Based on the known instabilities of boronic acids, the following storage conditions are recommended to maximize the shelf-life of (3-Hydroxypyridin-2-yl)boronic acid:

-

Temperature: Keep refrigerated (2-8 °C).[9]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.[10]

-

Container: Use a tightly sealed, opaque or amber container to protect from light and moisture.

-

Desiccation: Store in a desiccated environment to prevent water absorption.

Stabilization via Derivatization

When the parent boronic acid proves too unstable for a given application or for long-term storage, it can be converted into a more robust derivative.

-

Boronate Esters (e.g., Pinacol Esters): Reacting the boronic acid with a diol, such as pinacol, yields a boronate ester. These esters are generally more stable to oxidation and protodeboronation and are often stable enough for purification by column chromatography.[4]

-

N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, air-stable solids that are compatible with a wide range of reaction conditions.[17] They are particularly useful for notoriously unstable boronic acids (e.g., 2-heterocyclic derivatives). The boronic acid can be released in situ under specific conditions (e.g., mild aqueous base), providing a "slow-release" strategy that minimizes the concentration of the free, unstable boronic acid during a reaction.[17]

Analytical Framework for Stability Assessment

A robust analytical framework is essential to quantify stability, identify degradants, and establish appropriate quality control measures.

Forced Degradation Studies

Forced degradation (or stress testing) is a systematic study of a substance under conditions more severe than accelerated stability testing.[18] Its purpose is to identify the likely degradation products and validate that the chosen analytical methods are "stability-indicating."[13]

Protocol: Forced Degradation Study

-

Preparation: Prepare a stock solution of (3-Hydroxypyridin-2-yl)boronic acid in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A typical set of conditions is outlined below. The goal is to achieve 5-20% degradation.[13]

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Heat a solution and a solid sample at 80°C.

-

Photolytic Degradation: Expose a solution and a solid sample to light according to ICH Q1B guidelines (1.2 million lux hours visible, 200 watt hours/m² UV).[13]

-

Control: Keep an aliquot of the stock solution, protected from light, at 2-8°C.

-

-

Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to the target concentration with the mobile phase.

-

Analysis: Analyze all samples, including the control, using a validated stability-indicating method.

| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradant |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 48 h @ 60°C | 3-Hydroxypyridine |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 48 h @ 60°C | 3-Hydroxypyridine |

| Oxidation | 3% H₂O₂ | 2 - 24 h @ RT | 3,2-Dihydroxypyridine |

| Thermal | 80°C (Solid & Soln) | 24 - 72 h | Various |

| Photolytic | ICH Q1B exposure | As per guidelines | Various |

Stability-Indicating Analytical Methods

A method is "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products and impurities without interference. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is the workhorse technique.

Challenges in Boronic Acid Analysis: A primary challenge is the potential for on-column degradation, where the acidic environment of silica-based columns and aqueous mobile phases can promote hydrolysis (protodeboronation).[15][19][20]

Protocol: Stability-Indicating HPLC-UV Method Development

-

Column Selection: Choose a modern, end-capped C18 column with low silanol activity to minimize unwanted interactions. A column with a hybrid particle technology (e.g., Waters XTerra™) can offer better stability at a wider range of pH.[19][20]

-

Mobile Phase:

-

Aqueous (A): 0.1% Formic Acid or Ammonium Acetate buffer in Water. The use of a pH modifier should be carefully evaluated, as it can influence on-column stability.[19]

-

Organic (B): Acetonitrile or Methanol.

-

-

Diluent: Prepare samples in an aprotic diluent (e.g., 100% acetonitrile) and analyze promptly to minimize degradation prior to injection.[15][16]

-

Gradient: Develop a gradient elution method to ensure separation of the polar parent compound from potentially more non-polar degradants.

-

Detection: Use UV detection at a wavelength where the parent and expected degradants absorb (e.g., 220-280 nm). Employ a photodiode array (PDA) detector to assess peak purity. Couple with MS for definitive identification of degradation products.

-

Validation: Spike the parent compound with samples from the forced degradation study to prove that all degradation products are resolved from the main peak.

| Parameter | Recommended Starting Condition | Rationale |

| Column | Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm | Low silanol activity to minimize on-column hydrolysis.[19] |

| Mobile Phase A | Water w/ 10 mM Ammonium Acetate, pH 5.0 | Provides buffering without harsh acidity. |

| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 5 µL | Standard volume. |

| Sample Diluent | Acetonitrile | Minimizes pre-injection hydrolysis.[15] |

| Detection | UV at 270 nm and/or MS | Wavelength for pyridine ring; MS for identification. |

¹¹B NMR Spectroscopy: This technique is uniquely valuable for studying boronic acids. The chemical shift and peak shape of the ¹¹B nucleus are highly sensitive to the coordination state (trigonal vs. tetrahedral) and chemical environment of the boron atom, making it a powerful tool for observing boronate formation, boroxine equilibrium, or other structural changes in solution.[15][21]

Conclusion

While (3-Hydroxypyridin-2-yl)boronic acid is a powerful synthetic intermediate, its inherent potential for degradation via oxidative deboronation and protodeboronation requires a proactive and informed approach to its handling, storage, and analysis. The key to its stability lies in its structure; the intramolecular coordination afforded by the ortho-hydroxyl group likely provides significant protection against oxidation. However, its heteroaromatic nature may render it susceptible to protodeboronation, particularly under basic conditions.

By implementing the strategies outlined in this guide—including storage under inert, refrigerated conditions, the use of aprotic solvents for analysis, and consideration of conversion to more stable derivatives like MIDA boronates for challenging applications—researchers can mitigate the risks of degradation. A robust analytical framework, centered on well-designed forced degradation studies and stability-indicating HPLC methods, is critical for ensuring the quality, purity, and ultimate success of synthetic endeavors involving this versatile building block.

References

Please note that URLs were verified at the time of publication.

- The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.

- Protodeboronation. Organic Chemistry Portal.

- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.

- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH.

- Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.

- Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem.

- Proposed degradation pathways of the drug under different hydrolytic conditions.

- SAFETY DATA SHEET. Fisher Scientific.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.

- Forced Degradation Studies. STEMart.

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

- Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.

- Forced Degradation Studies. MedCrave online.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.

- (3-Hydroxypyridin-2-yl)boronic acid. BLD Pharm.

- 3-Hydroxypyridine-4-boronic acid. PubChem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.

- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH.

Sources

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. pnas.org [pnas.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Forced Degradation Studies - STEMart [ste-mart.com]

- 14. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (3-Hydroxypyridin-2-yl)boronic Acid (CAS No. 1245942-28-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Promising Pharmaceutical Building Block

(3-Hydroxypyridin-2-yl)boronic acid, registered under CAS number 1245942-28-2, is a heterocyclic boronic acid that has garnered interest within the medicinal chemistry landscape. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of a hydroxypyridine scaffold with the versatile reactivity of a boronic acid moiety, position it as a valuable building block in the design and synthesis of novel therapeutic agents. Boronic acids, in general, have seen a surge in pharmaceutical applications, with several approved drugs, such as bortezomib, ixazomib, and vaborbactam, underscoring their clinical significance.[1][2][3][4] This guide provides a comprehensive overview of the available physicochemical data for (3-hydroxypyridin-2-yl)boronic acid, offering a critical resource for researchers engaged in its handling, characterization, and application in drug discovery and development programs.

Core Molecular Attributes

A foundational understanding of a compound's molecular properties is paramount for its effective utilization. The key molecular identifiers and computed properties for (3-hydroxypyridin-2-yl)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1245942-28-2 | [5] |

| IUPAC Name | (3-hydroxypyridin-2-yl)boronic acid | [5] |

| Molecular Formula | C₅H₆BNO₃ | [5][6] |

| Molecular Weight | 138.92 g/mol | [5] |

| Canonical SMILES | B(C1=C(C=CC=N1)O)(O)O | [5] |

| InChI Key | SKVZVHMGMYUHQL-UHFFFAOYSA-N | [5] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Structure of (3-hydroxypyridin-2-yl)boronic acid.

Physicochemical Data: A Blend of Predicted and General Experimental Insights

Precise physicochemical data is crucial for anticipating a compound's behavior in various experimental and physiological settings. While specific experimental data for (3-hydroxypyridin-2-yl)boronic acid is not extensively published, a combination of predicted values and established properties of related boronic acids provides a valuable preliminary assessment.

| Property | Predicted/General Value | Comments | Source |

| Boiling Point | 491.9 ± 55.0 °C | Predicted value. Boronic acids often decompose upon heating. | [7] |

| Density | 1.42 ± 0.1 g/cm³ | Predicted value. | [7] |

| pKa | 7.87 ± 0.58 | Predicted value. The acidity of boronic acids is a key parameter influencing their interaction with biological targets and their solubility.[8][9] | [7] |

| Solubility | Low in nonpolar organic solvents, moderate in polar organic solvents and aqueous solutions. | The solubility of boronic acids can be influenced by pH and the presence of diols, which can form boronate esters.[8][10][11] | General Knowledge |

| LogP | - | No experimental or reliable predicted value is currently available. The LogP of boronic acids is pH-dependent due to their ionizable nature.[12][13] | - |

Synthesis and Characterization

The synthesis of pyridyl boronic acids typically involves the reaction of a corresponding halo-pyridine with an organolithium reagent followed by quenching with a trialkyl borate.[14] A general procedure adaptable for the synthesis of (3-hydroxypyridin-2-yl)boronic acid is outlined below.

Synthetic Approach: A General Protocol

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} General synthetic workflow for pyridyl boronic acids.

Causality in Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water. The use of anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon) is critical to prevent quenching of the reagent and ensure efficient lithium-halogen exchange.

-

Low Temperature (-78 °C): The initial lithiation step is performed at low temperature to control the reactivity of the organolithium reagent and prevent side reactions, such as decomposition or reaction with the solvent.

-

Trialkyl Borate: This electrophilic boron source reacts with the newly formed pyridyl lithium species to form the boronate ester intermediate.

-

Acidic Workup: Hydrolysis of the boronate ester under acidic conditions yields the final boronic acid product.

Characterization Techniques

The identity and purity of the synthesized (3-hydroxypyridin-2-yl)boronic acid should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. ¹¹B NMR can be used to characterize the boron center.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols for Physicochemical Property Determination

The following section details established methodologies for the experimental determination of key physicochemical properties of boronic acids.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the boronic acid upon the addition of a titrant (a strong base).[8]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of (3-hydroxypyridin-2-yl)boronic acid of a known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.

-

Titration: Calibrate a pH meter with standard buffer solutions. Titrate the boronic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the boronic acid has been neutralized.

Determination of Solubility

The equilibrium solubility of a compound can be determined by the shake-flask method.[10]

Methodology:

-

Sample Preparation: Add an excess amount of solid (3-hydroxypyridin-2-yl)boronic acid to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design. The shake-flask method is the classical approach for its determination.[13]

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of (3-hydroxypyridin-2-yl)boronic acid in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Applications in Drug Discovery and Development

The incorporation of the (3-hydroxypyridin-2-yl)boronic acid moiety into drug candidates can offer several advantages:

-

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition.[1][15]

-

Carbohydrate Recognition: Boronic acids are known to interact with cis-diols present in carbohydrates, making them useful for developing sensors or therapeutics that target glycans.[15]

-

Improved Physicochemical Properties: The hydroxypyridine scaffold can engage in hydrogen bonding and other interactions, potentially improving solubility and pharmacokinetic properties compared to simpler arylboronic acids.[4]

The versatile reactivity of the boronic acid group, particularly in Suzuki-Miyaura cross-coupling reactions, allows for its facile incorporation into a wide range of molecular scaffolds, making it a highly valuable tool for lead optimization in drug discovery programs.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (3-hydroxypyridin-2-yl)boronic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General recommendations include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

(3-Hydroxypyridin-2-yl)boronic acid is a promising building block for the development of new therapeutics. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a solid foundation based on predicted data and established knowledge of boronic acids. The outlined experimental protocols offer a clear path for researchers to determine the key physicochemical parameters of this compound, thereby enabling its more effective application in the rational design of novel drug candidates.

References

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. (3-Hydroxypyridin-2-yl)boronic acid | C5H6BNO3 | CID 53398482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-hydroxypyridin-2-yl)boronic acid,(CAS# 1245942-28-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 3-Hydroxypyridine-2-boronic acid | 1245942-28-2 [amp.chemicalbook.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. mdpi.com [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic acid - Wikipedia [en.wikipedia.org]

Introduction: The Synthetic Utility and Formulation Challenge of a Unique Building Block

An In-depth Technical Guide to the Solubility of 3-Hydroxypyridine-2-boronic Acid

3-Hydroxypyridine-2-boronic acid is a heterocyclic organoboron compound of increasing interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring, a hydroxyl group, and a boronic acid moiety, offers a versatile scaffold for generating novel compounds through reactions like the Suzuki-Miyaura cross-coupling. However, the very functionalities that make it synthetically attractive also create a complex physicochemical profile that governs its behavior in solution. A thorough understanding of its solubility in common laboratory solvents is not merely a matter of convenience; it is a critical prerequisite for successful reaction design, purification, formulation, and screening in drug development pipelines.

This guide provides a deep dive into the solubility characteristics of 3-Hydroxypyridine-2-boronic acid. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, we will first deduce its likely behavior by analyzing its structural and electronic properties. We will then present a robust, field-proven experimental protocol for researchers to empirically determine its solubility with a high degree of accuracy, thereby bridging the current knowledge gap.

Physicochemical Properties: Decoding Solubility from Molecular Structure

The solubility of a compound is dictated by its intermolecular interactions with the solvent. An analysis of 3-Hydroxypyridine-2-boronic acid's key properties provides the foundation for predicting its behavior.

The molecule possesses both hydrogen bond donor (the -OH groups on the boron and the pyridine ring) and acceptor sites (the pyridine nitrogen and the oxygen atoms).[1][2] This dual character suggests that it will interact favorably with polar solvents capable of hydrogen bonding. The predicted pKa of ~7.87 indicates it is a weak acid.[3] Its amphoteric nature—stemming from the basic pyridine nitrogen and the acidic boronic acid and phenolic groups—implies that its solubility will be highly dependent on the pH in aqueous systems.

| Property | Value | Source |

| Molecular Formula | C₅H₆BNO₃ | [1] |

| Molecular Weight | 138.92 g/mol | [1] |

| CAS Number | 1245942-28-2 | [1] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Predicted pKa | 7.87 ± 0.58 | [3] |

Predicted Solubility Profile: A Qualitative Assessment

Based on first principles and data from analogous compounds like phenylboronic acid and 3-hydroxypyridine, we can construct a predicted qualitative solubility profile. It is crucial to recognize that these are expert estimations; empirical verification is essential and is detailed in Section 4.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Expert Insights |

| Polar Protic | Water | Sparingly Soluble | The parent compound, 3-hydroxypyridine, is water-soluble (33 g/L).[4] However, boronic acids often have limited aqueous solubility.[5] Expect solubility to be highly pH-dependent; it will be more soluble at high pH where the boronic and phenolic hydroxyls are ionized.[6] |

| Methanol, Ethanol | Soluble | The alcohol's ability to engage in hydrogen bonding with all functional groups of the molecule should facilitate dissolution. | |

| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents are excellent hydrogen bond acceptors, which will strongly interact with the -OH groups of the boronic acid and the phenol. DMSO is often the solvent of choice for preparing stock solutions of boronic acids.[7] |

| Acetonitrile (ACN) | Moderately Soluble | ACN is polar but a weaker hydrogen bond acceptor than DMSO. Solubility is expected to be lower than in DMSO or DMF. | |

| Acetone | Moderately Soluble | Similar to ACN, acetone's polarity should allow for moderate solubility. Phenylboronic acid shows good solubility in acetone.[8] | |

| Tetrahydrofuran (THF) | Soluble | Ethers are generally good solvents for boronic acids.[8] THF's ability to accept hydrogen bonds and its moderate polarity make it a suitable solvent. | |

| Nonpolar | Toluene, Hexanes | Insoluble / Very Sparingly Soluble | The molecule's high polarity and hydrogen bonding capacity are mismatched with nonpolar solvents. "Like dissolves like" is the guiding principle here. Very low solubility in hydrocarbons is typical for boronic acids.[8] |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | While DCM can accept weak hydrogen bonds, its overall low polarity makes it a poor solvent for this highly polar molecule. |

A Critical Complication: The Boroxine Equilibrium

A significant challenge in working with boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[8][9] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

The boroxine will have a significantly different polarity and solubility profile than the monomeric acid. This equilibrium can lead to inconsistent solubility measurements and is a primary reason why the dynamic method, described below, is the preferred technique for determining the true solubility of the acid form.[8]

Experimental Protocol: The Dynamic Method for Accurate Solubility Determination

To overcome the challenges of boroxine formation and potential supersaturation, the dynamic (or synthetic) method is the gold standard.[8][9] This method relies on observing the temperature at which a solid solute of known mass dissolves completely in a known mass of solvent upon slow, controlled heating.

Rationale

Instead of trying to achieve equilibrium by dissolving the solid at a constant temperature (isothermal method), which can be slow and prone to error, the dynamic method identifies the precise temperature that represents the saturation point for a given concentration. By repeating this for several different concentrations, a full solubility curve can be constructed. The slow heating rate (e.g., 0.1-0.3 K/min) is critical to ensure the system remains at or very near thermal equilibrium.[9]

Workflow Diagram

Caption: Workflow for the dynamic solubility determination method.

Step-by-Step Methodology

-

Preparation :

-

Accurately weigh a specific amount of 3-Hydroxypyridine-2-boronic acid (e.g., 50.0 mg, accuracy ±0.1 mg) into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.

-

Add a precise mass of the desired solvent (e.g., 2.000 g of DMSO) to the vessel. The composition of this biphasic sample is now known with high accuracy.

-

-

Heating and Stirring :

-

Begin vigorous stirring to ensure the mixture is homogenous and to promote efficient heat transfer.

-

Connect the jacketed vessel to a circulating bath and begin heating the sample at a slow, constant rate (e.g., 0.2 K per minute). A slow rate is paramount to avoid overshooting the dissolution temperature.

-

-

Observation (The "Clear Point") :

-

Carefully observe the sample. The solution will appear turbid or contain visible solid particles.

-

The "clear point" is the exact temperature at which the last solid particle disappears, rendering the solution perfectly transparent. This can be observed visually or detected with higher precision using a turbidity sensor or a luminance probe.[8][9]

-

-

Data Recording :

-

Record the temperature of the clear point (T_clear). This temperature corresponds to the saturation temperature for the specific concentration prepared in step 1.

-

-

Constructing the Solubility Curve :

-

Repeat steps 1-4 with different compositions (e.g., 75 mg in 2.000 g solvent, 100 mg in 2.000 g solvent, etc.) to obtain a series of data points (concentration vs. saturation temperature).

-

Plot these data points to generate a solubility curve.

-

Data Presentation and Interpretation

The experimentally determined data should be compiled into a clear, tabular format for easy comparison and use.

Table for Reporting Experimental Data:

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mol/L) |

| e.g., Methanol | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | 40.0 | [Experimental Value] | [Calculated Value] |

| e.g., DMSO | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., DMSO | 40.0 | [Experimental Value] | [Calculated Value] |

| ... | ... | ... | ... |

This data is invaluable for selecting appropriate solvents for chemical reactions (ensuring reactants remain in solution), for developing crystallization procedures for purification (by identifying solvent/anti-solvent systems and temperature gradients), and for creating formulations for biological assays.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53398482, (3-Hydroxypyridin-2-yl)boronic acid. Available: [Link]

-

Domańska, U., & Wróblewska, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4478–4486. Available: [Link]

- Hall, D. G. (Ed.). (2011).

-

Domańska, U., & Wróblewska, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available: [Link]

-

Popelier, P. L. A. (2016). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available: [Link]

-

Sporzyński, A., & Adamczyk-Woźniak, A. (2014). Hydrogen bonds in boronic acids and their complexes. Crystallography Reviews, 20(2), 95-125. Available: [Link]

Sources

- 1. (3-Hydroxypyridin-2-yl)boronic acid | C5H6BNO3 | CID 53398482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Hydroxypyridine-2-boronic acid | 1245942-28-2 [amp.chemicalbook.com]

- 4. 3-Hydroxypyridine - Safety Data Sheet [chemicalbook.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of (3-Hydroxypyridin-2-yl)boronic acid

Introduction

(3-Hydroxypyridin-2-yl)boronic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating both a nucleophilic pyridine ring and a versatile boronic acid moiety, makes it a valuable building block in organic synthesis, particularly for creating complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[1] Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property leveraged in designing sensors and drug delivery systems targeting carbohydrates.[2][3]

Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation and purity assessment of (3-Hydroxypyridin-2-yl)boronic acid are paramount. Impurities or structural ambiguities can have profound impacts on the yield, efficacy, and safety of downstream products. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles and tailored to the specific chemical nature of pyridyl boronic acids.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of (3-Hydroxypyridin-2-yl)boronic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃.[4][5] This oligomerization can lead to complex or poorly resolved spectra. To circumvent this, the use of a protic deuterated solvent such as methanol-d₄ (CD₃OD) is highly recommended. The solvent actively breaks up the boroxine structure by forming solvent adducts or esters, resulting in sharp, intelligible spectra for the monomeric species.[4]

¹H NMR Analysis

The ¹H NMR spectrum will be dominated by the signals from the three protons on the pyridine ring. Their chemical shifts are influenced by the electronic effects of both the hydroxyl (-OH) and boronic acid (-B(OH)₂) substituents. The hydroxyl group is an electron-donating group, while the boronic acid is electron-withdrawing.

-

H4, H5, and H6 Protons: These protons will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Based on the structure of 3-hydroxypyridine, we can predict the relative positions of these signals.[6] The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield, followed by the proton at position 4. The proton at position 5 will likely be the most upfield of the three. The expected coupling pattern will be a series of doublets and doublets of doublets, reflecting their ortho and meta relationships.

-

Exchangeable Protons: The protons of the phenolic hydroxyl (-OH) and the boronic acid hydroxyls (-B(OH)₂) are acidic and will readily exchange with deuterium in a solvent like CD₃OD or D₂O. Consequently, their signals are often broad or not observed at all.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. For (3-Hydroxypyridin-2-yl)boronic acid, five distinct signals are expected for the pyridine ring carbons.

-

C2 and C3 Carbons: The carbons directly attached to the boronic acid (C2) and hydroxyl group (C3) will have their chemical shifts significantly influenced by these substituents. The C-B bond often results in a broad signal for C2 due to the quadrupolar nature of the boron nucleus.

-

C4, C5, and C6 Carbons: The remaining carbons will appear in the typical range for a substituted pyridine ring, generally between 120 and 155 ppm.[7][8]

¹¹B NMR Analysis

¹¹B NMR is a highly specific and convenient tool for characterizing boron-containing compounds.[9][10] It directly probes the chemical environment of the boron atom.

-

Chemical Shift: For a tricoordinate sp²-hybridized boronic acid, a single, often broad signal is expected in the range of +28 to +33 ppm.[11] The precise chemical shift can be influenced by solvent and concentration. The presence of a signal in this region is a definitive indicator of the boronic acid functionality.

Data Summary: Predicted NMR Assignments

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | Solvent: CD₃OD | ||

| H6 | ~8.1 - 8.3 | d | Adjacent to ring nitrogen. |

| H4 | ~7.4 - 7.6 | dd | |

| H5 | ~7.2 - 7.4 | dd | |

| Ar-OH | Not observed | - | Exchanges with deuterated solvent. |

| B(OH )₂ | Not observed | - | Exchanges with deuterated solvent. |

| ¹³C NMR | Solvent: CD₃OD | ||

| C3 | ~155 - 160 | s | Carbon bearing the -OH group. |

| C6 | ~145 - 150 | s | |

| C4 | ~125 - 130 | s | |

| C5 | ~120 - 125 | s | |

| C2 | Signal may be broad | s | Carbon bearing the -B(OH)₂ group. |

| ¹¹B NMR | Solvent: CD₃OD | ||

| B | ~28 - 33 | broad s | Characteristic of a tricoordinate boronic acid.[11] |

Visualization: Molecular Structure for NMR Analysis

Caption: Structure of (3-Hydroxypyridin-2-yl)boronic acid with atom numbering.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of (3-Hydroxypyridin-2-yl)boronic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated methanol (CD₃OD).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

-

If available, acquire an ¹¹B NMR spectrum. Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[10]

-

-

Data Processing: Process the spectra using appropriate software. Reference the solvent residual peak for ¹H (CD₃OD: 3.31 ppm) and ¹³C (CD₃OD: 49.0 ppm) spectra.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an essential technique for verifying the molecular weight and assessing the purity of (3-Hydroxypyridin-2-yl)boronic acid. It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. The high polarity of boronic acids and their tendency to form anhydrides present unique analytical challenges that can be overcome with a well-designed method.[12]

Liquid Chromatography (LC) Method

A reversed-phase HPLC or UHPLC method is typically suitable for the analysis of polar aromatic compounds like this one.

-

Column: A C18 stationary phase (e.g., Acquity BEH C18) provides a good balance of retention and peak shape for polar analytes.[13]

-

Mobile Phase: A gradient elution using water and acetonitrile is standard. The addition of a modifier is crucial for good chromatography.

-

Acidic Modifier: 0.1% formic acid in both water (A) and acetonitrile (B) is commonly used to ensure good ionization in positive mode ESI and sharp peak shapes.

-

Buffered Modifier: 10 mM ammonium acetate can also be used, which is compatible with both positive and negative ESI modes.[13]

-

-

Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the compound, and then return to initial conditions for re-equilibration. A short run time of under 5 minutes is often achievable with modern UHPLC systems.[13]

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) is the preferred ionization technique for polar, non-volatile compounds and is well-suited for boronic acids. Analysis in both positive and negative ion modes is recommended for comprehensive characterization.

-

Expected Ions: The molecular formula of (3-Hydroxypyridin-2-yl)boronic acid is C₅H₆BNO₃, with a monoisotopic mass of 139.044 Da.[14]

-

Positive Ion Mode [M+H]⁺: The most abundant ion is expected to be the protonated molecule at an m/z of 140.051 .

-

Negative Ion Mode [M-H]⁻: The deprotonated molecule may be observed at an m/z of 138.038 .

-

-

Challenges: The analysis of boronic acids can be complicated by the in-source formation of dimers or the cyclic boroxine trimer, though appropriate LC conditions and optimized MS source parameters can minimize these phenomena.[13]

Data Summary: Expected LC-MS Parameters

| Parameter | Value/Description | Rationale |

| LC System | ||

| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.7 µm | Standard for polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical for UHPLC systems. |

| Gradient | 5% to 95% B over 3-5 minutes | Ensures elution and good peak shape. |

| MS System | ||

| Ionization | Electrospray Ionization (ESI), Positive & Negative | Suitable for polar, non-volatile analytes. |

| Expected m/z [M+H]⁺ | 140.051 | Verification of molecular weight. |

| Expected m/z [M-H]⁻ | 138.038 | Confirmation in negative mode. |

Visualization: LC-MS Analytical Workflow

Caption: General workflow for the LC-MS analysis of a chemical compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of (3-Hydroxypyridin-2-yl)boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

System Setup: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 1-5 µL) of the working solution onto the column.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes.

-

Data Analysis: Process the data to obtain the extracted ion chromatogram (EIC) for the expected m/z values and the mass spectrum corresponding to the chromatographic peak. Verify the observed mass against the theoretical mass.

Conclusion

The comprehensive characterization of (3-Hydroxypyridin-2-yl)boronic acid is reliably achieved through the synergistic application of NMR spectroscopy and LC-MS. NMR (¹H, ¹³C, and ¹¹B) provides definitive structural confirmation, while LC-MS serves as a robust method for verifying molecular weight and assessing purity. Careful consideration of experimental conditions, such as the choice of NMR solvent to prevent boroxine formation and the selection of an appropriate mobile phase for LC-MS, is critical for obtaining high-quality, unambiguous data. The protocols and insights provided in this guide offer a solid framework for researchers and scientists engaged in the synthesis and application of this important chemical building block.

References

[13] Pandiyan, P. J., Appadurai, R., & Ramesh, S. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Royal Society of Chemistry.

[15] SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.

[12] BenchChem Technical Support Team. (2025, December). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. BenchChem.

[6] ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.

[9] Metola, P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

[16] Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 86-91.

[17] Giera, M., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-200.

[10] Metola, P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15495–15503.

[11] San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

[4] Reddit user discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.

[18] Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). The Royal Society of Chemistry.

[7] ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 13C NMR spectrum.

[5] Lee, S., et al. (2012). N-containing boronic esters as self-complementary building blocks for the assembly of 2D and 3D molecular networks. Chemical Communications, 48, 4241–4243.

[2] Lage, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3524.

[1] ChemicalBook. (2025, July 24). Pyridine-4-boronic acid.

[14] PubChem. (n.d.). (3-Hydroxypyridin-2-yl)boronic acid. National Center for Biotechnology Information.

Milo, Jr., R. P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.

[8] University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

[3] Akaho, E., et al. (2017). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Future Medicinal Chemistry, 9(12), 1375–1396.

Sources

- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 6. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Hydroxypyridine(109-00-2) 13C NMR [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. (3-Hydroxypyridin-2-yl)boronic acid | C5H6BNO3 | CID 53398482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

- 16. pubs.acs.org [pubs.acs.org]